Oxepino[2,3-D]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
36338-06-4 |
|---|---|
Molecular Formula |
C8H6N2O |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
oxepino[2,3-d]pyrimidine |
InChI |
InChI=1S/C8H6N2O/c1-2-4-11-8-7(3-1)5-9-6-10-8/h1-6H |
InChI Key |
QEIHGQHPVPXWGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=CN=C2OC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Oxepino 2,3 D Pyrimidine and Its Congeners
Strategies for Constructing the Oxepine Ring System Fused with Pyrimidine (B1678525)
The construction of the oxepine ring as the final step in fusing it to a pyrimidine moiety is a challenging yet crucial aspect of synthesizing these complex heterocyclic systems. This approach often involves creating a suitably functionalized pyrimidine precursor that can undergo cyclization to form the seven-membered oxygen-containing ring.
Intramolecular cyclization represents a direct method for forming the oxepine ring. In the synthesis of the natural product (±)-janoxepin, which features an oxepine-pyrimidinone core, a key strategy involved the elaboration of a dihydro-oxepine ring. whiterose.ac.uk Although specific intramolecular cyclizations to form the oxepine ring directly onto a simple pyrimidine are less commonly detailed, related strategies provide insight. For instance, the Thorpe-Ziegler reaction, an intramolecular condensation, is a powerful tool for forming large rings from dinitrile precursors. tandfonline.comchem-station.com This method is conceptually applicable to forming the oxepine ring if a pyrimidine-containing precursor with two appropriately positioned nitrile groups (or a nitrile and another reactive group) connected by an oxygen-containing linker could be synthesized. The reaction proceeds via base-catalyzed self-condensation of aliphatic nitriles to generate enamines. wikipedia.orgnumberanalytics.com
Ring expansion and rearrangement reactions offer elegant pathways to the oxepine ring system, often starting from more readily available smaller rings.
Truce-Smiles Rearrangement : The Truce-Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SNAr) that facilitates an aryl migration to form a new carbon-carbon bond. cdnsciencepub.comcdnsciencepub.com This reaction typically involves a carbanion nucleophile attacking an aryl ring. cdnsciencepub.com While direct application to form the Oxepino[2,3-d]pyrimidine system is not extensively documented, its utility in creating complex heterocyclic systems is well-established. rsc.orgnih.gov For example, it has been used to synthesize β-arylethylamines from allylsulfonamides, showcasing its power in C-C bond formation via aryl migration. nih.gov Theoretically, a precursor containing a pyrimidine ring and an adjacent, tethered aryl ether could be designed to undergo a Truce-Smiles rearrangement, thereby forming the fused oxepine ring.
Thorpe–Ziegler Reaction : This reaction is the intramolecular version of the Thorpe reaction, involving the base-catalyzed condensation of a dinitrile to yield an enaminonitrile, which can then be hydrolyzed to a cyclic ketone. chem-station.comwikipedia.orgbuchler-gmbh.com It is particularly effective for synthesizing five- to eight-membered rings. chem-station.com A notable application in a related system is the synthesis of 5-amino-2,3-dihydro whiterose.ac.ukbenzothieno[3,2-b]oxepin-4-carbonitrile. tandfonline.com This key intermediate is formed via a Thorpe-Ziegler cyclization of a precursor dinitrile, 3-(3-cyanopropoxy) whiterose.ac.ukbenzothiophene-2-carbonitrile, using sodium hydride as the base. tandfonline.comtandfonline.com The resulting enaminonitrile is a direct precursor for the annulation of the pyrimidine ring. tandfonline.com
Table 1: Key Rearrangement and Cyclization Reactions
| Reaction | Description | Relevance to Oxepino-Pyrimidine Synthesis |
|---|---|---|
| Truce-Smiles Rearrangement | Intramolecular SNAr reaction involving aryl migration to a carbanion, forming a C-C bond. cdnsciencepub.comcdnsciencepub.com | A potential, though less documented, method for constructing the oxepine ring by rearranging a pyrimidine-tethered aryl ether. |
| Thorpe-Ziegler Reaction | Base-catalyzed intramolecular condensation of a dinitrile to form a cyclic enaminonitrile. chem-station.comwikipedia.org | Used to synthesize key oxepine-containing precursors, such as aminocarbonitrile oxepins, which are then used for pyrimidine annulation. tandfonline.com |
Pyrimidine Ring Annulation onto Oxepine Scaffolds
A more common and highly effective strategy involves constructing the pyrimidine ring onto a pre-formed oxepine or a related scaffold like dihydro whiterose.ac.ukbenzofuro[3,2-b]oxepine. This approach often starts with a key intermediate possessing functionalities amenable to cyclization.
The Vilsmeier reagent, typically a chloroiminium salt like [(CH₃)₂NCHCl]Cl, is a versatile tool for formylation and cyclization. wikipedia.org This reagent has been successfully employed to construct the pyrimidine ring onto an oxepine scaffold. The general strategy involves the reaction of a Vilsmeier reagent with an o-aminonitrile precursor, such as 5-amino-2,3-dihydro whiterose.ac.ukbenzofuro[3,2-b]oxepin-4-carbonitrile. wiley.comresearchgate.net This reaction leads to the formation of tetracyclic 4-chloro-5,6-dihydro whiterose.ac.ukbenzofuro[3′,2′:2,3]oxepino[4,5-d]pyrimidines. wiley.comresearchgate.net The resulting 4-chloro group is highly reactive and can be readily displaced by various nucleophiles, such as amines, to generate a diverse library of 2,4-disubstituted derivatives. tandfonline.comwiley.com
The synthesis of various 2-substituted derivatives has been achieved by using different Vilsmeier reagents generated from the corresponding N,N-dimethylamides and phosphorus oxychloride. tandfonline.com
Table 2: Synthesis of 4-Chloro-oxepino[4,5-d]pyrimidines via Vilsmeier Cyclization tandfonline.com
| Starting Amide | Resulting 2-Substituent (R) | Product | Yield (%) |
|---|---|---|---|
| N,N-Dimethylformamide | -H | 4-Chloro-5,6-dihydro whiterose.ac.ukbenzothieno[3′,2′:2,3]oxepino[4,5-d]pyrimidine | 88 |
| N,N-Dimethylacetamide | -CH₃ | 4-Chloro-2-methyl-5,6-dihydro whiterose.ac.ukbenzothieno[3′,2′:2,3]oxepino[4,5-d]pyrimidine | 64 |
| N,N-Dimethylbenzamide | -Ph | 4-Chloro-2-phenyl-5,6-dihydro whiterose.ac.ukbenzothieno[3′,2′:2,3]oxepino[4,5-d]pyrimidine | 81 |
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, are highly efficient for building molecular complexity. researchgate.netscielo.org.mx While specific MCRs for this compound are not widely reported, analogous syntheses of fused pyrimidines, such as pyrano[2,3-d]pyrimidines, highlight the potential of this strategy. rsc.orgnih.gov These reactions often proceed through a cascade of events, such as Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. nih.gov For example, the three-component reaction of an aldehyde, malononitrile, and barbituric acid is a classic route to pyranopyrimidines. nih.gov Adapting this logic, one could envision a reaction involving an oxepine-based starting material to construct the fused pyrimidine ring in a single, efficient step.
Synthesis of Key Precursor Compounds for this compound Formation
The success of the aforementioned synthetic strategies hinges on the availability of key precursor compounds. A crucial intermediate for pyrimidine annulation is an oxepine derivative bearing an ortho-amino and cyano group.
The synthesis of 5-amino-2,3-dihydro whiterose.ac.ukbenzothieno[3,2-b]oxepin-4-carbonitrile is a well-documented example. tandfonline.comtandfonline.com The process begins with the reaction of 3-(3-cyanopropoxy) whiterose.ac.ukbenzothiophene-2-carbonitrile with a strong base like sodium hydride. tandfonline.com This initiates a Thorpe-Ziegler cyclization, an intramolecular reaction between the two nitrile groups, to form the seven-membered oxepine ring fused to the benzothiophene (B83047) core, complete with the necessary aminocarbonitrile functionality for subsequent pyrimidine ring formation. tandfonline.comtandfonline.com The synthesis of the starting dinitrile itself involves the alkylation of a hydroxy-functionalized benzothiophene-2-carbonitrile with a halo-substituted propanenitrile. This multi-step process demonstrates the careful planning required to install the correct functionalities in the precise spatial arrangement needed for the final cyclization steps.
Development of Environmentally Benign Synthetic Routes for this compound Analogues
The development of synthetic methodologies that adhere to the principles of green chemistry is a paramount objective in modern organic synthesis. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of complex heterocyclic systems like this compound and its congeners, the focus has shifted from classical, often harsh, synthetic methods to more sustainable and environmentally benign alternatives. Research into the synthesis of closely related fused pyrimidines, such as pyrano[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines, has highlighted several key green strategies that are directly applicable to the development of this compound analogues. These strategies include multicomponent reactions (MCRs), the use of alternative energy sources like microwave and ultrasound irradiation, the application of recoverable and reusable catalysts, and the use of green solvents.
While specific research on green routes for oxepino[2,3-d]pyrimidines is emerging, the extensive development of such methods for its structural analogues provides a clear roadmap for future synthesis. For instance, the synthesis of tetracyclic 5,6-dihydro orientjchem.orgbenzofuro[3′,2′:2,3]oxepino[4,5-d]pyrimidines has been reported, demonstrating the feasibility of constructing the core oxepino-fused pyrimidine ring system. wiley.com The adaptation of established green protocols from related heterocyclic systems is a logical and promising approach for the efficient and sustainable production of novel this compound derivatives.
The primary environmentally benign approaches that have been successfully applied to congeners and hold significant promise for this compound synthesis include:
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps, minimizing waste, and saving time and energy. researchgate.net Many MCRs for pyrimidine-fused heterocycles are performed under mild, eco-friendly conditions. mdpi.comresearchgate.net
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating. orientjchem.orgnih.govfoliamedica.bg
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that promotes reactions through acoustic cavitation. This method often allows for milder reaction conditions, shorter durations, and improved yields, sometimes even in the absence of a catalyst. sci-hub.senih.govnih.gov
Use of Green Solvents and Catalysts: Replacing hazardous organic solvents with water, ethanol, or glycerol (B35011) significantly improves the environmental profile of a synthesis. researchgate.netrsc.org Furthermore, the use of recyclable catalysts, such as magnetic nanoparticles or solid-supported catalysts, simplifies product purification and reduces chemical waste. nih.govsharif.edu
The following tables summarize research findings for these environmentally benign synthetic routes as applied to close structural analogues of this compound, illustrating the conditions and efficiencies that could be expected when adapting these methods.
Multicomponent Reactions (MCRs) for Fused Pyrimidine Analogues
MCRs are a cornerstone of green chemistry, offering high atom economy and operational simplicity. For the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives, one-pot, three-component reactions have been developed using green solvents like water or glycerol, sometimes proceeding efficiently without any catalyst. rsc.org A typical reaction involves the condensation of an aminouracil derivative, an aldehyde, and an active methylene (B1212753) compound.
| Fused System | Reactants | Catalyst/Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pyrido[2,3-d]pyrimidine | 6-Aminouracil, Aromatic Aldehydes, Malononitrile | Catalyst-free / Glycerol | Microwave Heating | up to 90% | researchgate.net |
| Pyrano[2,3-d]pyrimidine | Barbituric Acid, Aromatic Aldehydes, Malononitrile | Dibutylamine / Aqueous Ethanol | Room Temp. | 83-94% | researchgate.net |
| Pyrrolo[2,3-d]pyrimidine | Arylglyoxals, 6-Amino-1,3-dimethyluracil, Barbituric Acid Derivatives | TBAB / Ethanol | 50 °C | 73-95% | scielo.org.mx |
| Pyrido[2,3-d]pyrimidine | 6-Aminouracil, Aromatic Aldehydes, Ethyl Acetoacetate | H₁₄[NaP₅W₃₀O₁₁₀]/SiO₂ / Water | Reflux | 80-94% | sharif.edu |
Microwave and Ultrasound-Assisted Synthesis of Fused Pyrimidine Analogues
Alternative energy sources are pivotal in accelerating chemical reactions and reducing energy consumption. Microwave-assisted synthesis has been effectively used to produce various fused pyrimidines, including pyrido[2,3-d]pyrimidines and their analogues, often in multicomponent settings. nih.govscirp.org Similarly, ultrasound irradiation has been shown to be an efficient, catalyst-free method for the synthesis of pyrido[2,3-d]pyrimidine derivatives in short reaction times and with high yields. nih.gov
| Fused System | Method | Reactants | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pyrido[2,3-d]pyrimidine | Microwave-Assisted | α,β-Unsaturated Esters, Amidine Systems, Malononitrile | One-pot Cyclocondensation | High | nih.gov |
| Pyrido[2,3-d]pyrimidine | Ultrasound-Assisted | Aldehyde, 2,6-Diaminopyrimidine-4(3H)-one, Tetronic Acid | Catalyst-free, Ethylene Glycol, 65 °C, 20-45 min | 86-95% | nih.gov |
| Thieno[2,3-d]pyrimidine (B153573) | Microwave-Assisted | Substituted Thieno[2,3-d]pyrimidin-4-one, Hydrazine Hydrate | Ethanol, 100 °C, 5 min | Good | orientjchem.org |
| Pyrrolo[2,3-d]pyrimidinone | Microwave-Assisted | N,N-dimethyl 5-aminouracil, 1,3-Diketone, Phenyl Glyoxal | Acetic Acid | Good to Excellent | derpharmachemica.com |
These established green methodologies for pyrimidine congeners provide a robust foundation for the future development of environmentally benign synthetic routes toward novel this compound analogues. The application of MCRs, microwave irradiation, and ultrasound energy is expected to yield efficient, clean, and scalable pathways to this important heterocyclic scaffold.
Structural Characterization and Elucidation of Oxepino 2,3 D Pyrimidine Derivatives
Spectroscopic Techniques for Structural Assignment
Spectroscopic methods are indispensable for the initial and detailed structural assignment of newly synthesized oxepino[2,3-d]pyrimidine derivatives. Each technique provides unique and complementary information, allowing chemists to piece together the molecular puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound derivatives, the aromatic protons on the pyrimidine (B1678525) ring and the protons on the oxepine ring exhibit characteristic chemical shifts. For instance, protons adjacent to nitrogen atoms in the pyrimidine ring are typically deshielded and appear at a lower field (higher ppm values). The coupling patterns (e.g., singlets, doublets, triplets) observed can help establish the connectivity of protons within the fused ring system.
¹³C NMR Spectroscopy: Complementary to ¹H NMR, ¹³C NMR spectroscopy provides a spectrum of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms. The chemical shifts of the carbon signals are indicative of their hybridization and chemical environment (e.g., C=O, C=N, aromatic C-H, aliphatic C-H).
2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assembling the complete molecular structure. COSY experiments reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity of adjacent protons. HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of ¹³C signals based on their attached protons. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments of the molecule and confirming the fusion of the oxepine and pyrimidine rings.
Table 1: Representative NMR Data for Fused Pyrimidine Systems Data for illustrative purposes, as specific data for this compound is not widely available. Data is generalized from related fused pyrimidine structures.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching, bending), and the frequencies of these vibrations are characteristic of specific bonds. For this compound derivatives, IR spectroscopy can confirm the presence of key functional groups such as C=N and C=C bonds within the aromatic rings, C-O-C stretching from the oxepine ring, and any substituent groups like carbonyl (C=O), amino (N-H), or hydroxyl (O-H) groups.
Table 2: Characteristic IR Absorption Frequencies for this compound Scaffolds
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can provide the exact molecular weight of a compound, which allows for the determination of its elemental formula. Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable structural information. The cleavage of the parent molecule into smaller fragment ions can help confirm the presence of specific substructures and the way they are connected, corroborating the data obtained from NMR and IR spectroscopy.
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods provide invaluable information about molecular connectivity, single-crystal X-ray crystallography stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique involves diffracting X-rays off a single, well-ordered crystal of the compound. The resulting diffraction pattern is then used to calculate the positions of all atoms in the crystal lattice.
For this compound derivatives, X-ray crystallography can:
Confirm the planar or non-planar nature of the fused ring system.
Determine precise bond lengths, bond angles, and torsion angles.
Elucidate the conformation of the seven-membered oxepine ring.
Reveal intermolecular interactions, such as hydrogen bonding or π-stacking, in the crystal packing.
This level of detail is crucial for understanding structure-activity relationships and for computational studies like molecular docking.
Advanced Structural Elucidation Methodologies
In cases of complex structures or where ambiguity remains after standard analysis, advanced methodologies can be employed.
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts, vibrational frequencies (IR), and optimal geometric parameters. Comparing these computationally predicted data with experimental results can provide strong support for a proposed structure. nih.gov
Advanced NMR Techniques: For particularly challenging structures, techniques like 1D and 2D INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) can be used to trace out the entire carbon skeleton by observing ¹³C-¹³C correlations. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which is critical for determining stereochemistry and conformation.
The combination of these advanced methods with traditional spectroscopic and crystallographic techniques provides a robust and comprehensive framework for the complete and accurate structural characterization of novel this compound derivatives.
Reactivity and Chemical Transformations of the Oxepino 2,3 D Pyrimidine Core
Nucleophilic and Electrophilic Substitution Reactions on the Pyrimidine (B1678525) Moiety
The pyrimidine ring within the Oxepino[2,3-d]pyrimidine system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic is the primary determinant of its reactivity towards nucleophilic and electrophilic reagents.
Nucleophilic Substitution:
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of the pyrimidine core, particularly when suitable leaving groups, such as halogens (e.g., chloro, bromo), are present at the C2 and C4 positions. The C2, C4, and C6 positions of a simple pyrimidine ring are electron-deficient, making them susceptible to nucleophilic attack. In the fused this compound system, the analogous reactive sites are the C2 and C4 positions.
Research on related fused pyrimidines, such as pyrido[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines, provides a strong basis for predicting the reactivity of the oxepino analogue. Typically, the C4 position is more reactive towards nucleophiles than the C2 position. stackexchange.comnih.gov This preferential reactivity is attributed to the greater ability of the nitrogen at position 3 to stabilize the Meisenheimer intermediate formed during nucleophilic attack at C4. stackexchange.com Consequently, in a 2,4-dichlorothis compound, selective substitution of the C4-chloro group can often be achieved by carefully controlling reaction conditions. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace these leaving groups, providing a powerful method for derivatization. nih.govnih.govrsc.org For example, treatment of a 4-chloro derivative with various amines would be expected to yield the corresponding 4-amino-oxepino[2,3-d]pyrimidines. nih.gov
Electrophilic Substitution:
In contrast to nucleophilic substitution, electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature. researchgate.net The C5 position is the most electron-rich and therefore the most likely site for electrophilic attack, analogous to other diazine systems. researchgate.net However, such reactions typically require the presence of strong electron-donating groups (e.g., -NH₂, -OH) on the pyrimidine ring to sufficiently activate it. researchgate.netjocpr.com In the context of an this compound, the introduction of activating substituents at the C2 or C4 positions would be a prerequisite for successful electrophilic substitution (such as nitration or halogenation) at the C5 position. Studies on 4,6-disubstituted pyrimidines have shown a complex relationship between the nature of the substituents and the feasibility of electrophilic reactions like nitrosation. csir.co.zaresearchgate.net
| Position | Reaction Type | Reactivity and Typical Reagents | Expected Product |
|---|---|---|---|
| C4 | Nucleophilic Substitution (SNAr) | Highly reactive with a good leaving group (e.g., -Cl). Reagents: R-NH₂, R-OH, R-SH. nih.govnih.gov | 4-substituted Oxepino[2,3-d]pyrimidines |
| C2 | Nucleophilic Substitution (SNAr) | Less reactive than C4. Requires more forcing conditions. Reagents: R-NH₂, R-OH, R-SH. stackexchange.com | 2-substituted Oxepino[2,3-d]pyrimidines |
| C5 | Electrophilic Substitution | Requires activating groups on the ring. Reagents: HNO₃/H₂SO₄, Br₂. researchgate.netjocpr.com | 5-substituted Oxepino[2,3-d]pyrimidines |
Functional Group Interconversions and Derivatization of the this compound Scaffold
Beyond direct substitutions on the heterocyclic core, functional group interconversions (FGIs) of substituents attached to the this compound scaffold are crucial for synthesizing diverse analogues. These transformations allow for the fine-tuning of molecular properties and the construction of more complex derivatives.
Starting from key intermediates, a variety of standard synthetic methodologies can be applied. For instance, a chloro-substituted scaffold, prepared as described above, serves as a versatile precursor. The chloro groups at the C2 and C4 positions can be readily displaced by a wide array of nucleophiles. nih.gov The synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives often involves the nucleophilic substitution of a 4-chloro substituent with a desired amine as a key step. nih.gov This strategy is directly applicable to the oxepino series.
Furthermore, other functional groups can be manipulated. An ester group, for example, could be hydrolyzed to a carboxylic acid, which can then be converted to an amide. A nitro group, if introduced via electrophilic substitution, could be reduced to an amino group, which in turn can be acylated or used in further coupling reactions. These transformations provide access to a broad chemical space from a limited set of starting materials.
| Initial Functional Group | Position | Transformation | Reagents | Resulting Functional Group |
|---|---|---|---|---|
| -Cl | C4/C2 | Amination | Primary/Secondary Amines (e.g., RNH₂) | -NHR |
| -Cl | C4/C2 | Alkoxylation | Sodium Alkoxides (e.g., NaOR) | -OR |
| -Cl | C4/C2 | Thiolation | Thiols/Thiolates (e.g., RSH/NaSR) | -SR |
| -COOR | Any | Hydrolysis | NaOH or LiOH, then H₃O⁺ | -COOH |
| -COOH | Any | Amide Formation | SOCl₂, then R₂NH or coupling agents (HATU, EDCI) | -CONR₂ |
| -NO₂ | C5 | Reduction | Fe/NH₄Cl, H₂/Pd-C, SnCl₂ | -NH₂ |
Reactivity and Functionalization of the Oxepine Ring within the Fused System
The oxepine ring is a seven-membered oxygen-containing heterocycle with three double bonds. A key feature of the parent oxepine is its valence tautomerism, existing in a temperature- and substituent-dependent equilibrium with its benzene (B151609) oxide isomer. wikipedia.org This equilibrium is a critical factor in its reactivity.
The oxepine moiety in the fused system can undergo reactions characteristic of electron-rich polyenes. One of the most significant reactions is epoxidation. Studies on 4,5-benzoxepin have shown that it can be epoxidized by reagents like dimethyldioxirane (B1199080) (DMDO) or enzymatically by cytochrome P450 to form a reactive 2,3-epoxyoxepin intermediate. nih.gov This intermediate is often unstable and rapidly undergoes ring-opening to form dicarbonyl compounds. nih.gov This pathway suggests that the oxepine portion of this compound could be susceptible to oxidative metabolism, potentially leading to ring-opened metabolites.
The double bonds in the oxepine ring could also potentially participate in cycloaddition reactions, such as Diels-Alder reactions, although the electron-withdrawing nature of the fused pyrimidine ring might reduce the electron density of the diene system, making such reactions less favorable compared to simple oxepines. Functionalization can also be achieved through methods developed for the synthesis of the oxepine ring itself, such as intramolecular Heck reactions or cyclodehydration, which can be adapted to build substituted versions of the fused system. researchgate.nettsijournals.com
Investigations into Regioselectivity and Stereoselectivity in Synthetic Transformations
Controlling regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like this compound derivatives.
Regioselectivity:
Regioselectivity is a major consideration in substitution reactions on the pyrimidine moiety. As discussed in section 4.1, nucleophilic attack on a 2,4-disubstituted scaffold generally occurs preferentially at the C4 position. stackexchange.comnih.gov This inherent preference allows for sequential and site-selective functionalization. For electrophilic attack, the C5 position is the predicted site, provided the ring is sufficiently activated. jocpr.com The initial construction of the fused ring system also involves regiochemical considerations. For example, in a cyclization reaction to form the oxepine ring, the point of ring closure must be controlled to ensure the formation of the desired [2,3-d] isomer over other possibilities.
Stereoselectivity:
Stereoselectivity becomes important when chiral centers are introduced into the molecule. The oxepine ring in this compound is not planar, and if it becomes saturated or asymmetrically substituted, stereoisomers can arise. For instance, reactions such as epoxidation or dihydroxylation of the oxepine ring would create new stereocenters. The facial selectivity of such reactions (i.e., whether the reagent attacks from above or below the approximate plane of the ring) would depend on steric and electronic factors of the existing scaffold. Studies on the nucleophilic ring-opening of related fused systems with chiral nucleophiles have demonstrated that the degree of stereoselectivity is highly dependent on the structure of the nucleophile used. nih.gov This suggests that chiral derivatization of the this compound core could proceed with a degree of stereocontrol, allowing for the synthesis of specific stereoisomers.
Computational and Theoretical Studies of Oxepino 2,3 D Pyrimidine
Quantum Chemical Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) ApplicationsDensity Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For a compound like oxepino[2,3-d]pyrimidine, DFT calculations would typically be employed to:
Optimize the molecular geometry to find the most stable three-dimensional structure.
Calculate frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are critical for predicting chemical reactivity, with the HOMO-LUMO gap indicating the molecule's kinetic stability and electronic excitation potential.
Generate molecular electrostatic potential (MEP) maps to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.
However, specific DFT studies detailing the HOMO-LUMO energies, MEP maps, or optimized geometrical parameters for the this compound core are not present in the current body of published research.
Conformational Analysis and TautomerismThe seven-membered oxepine ring in the this compound structure introduces significant conformational flexibility. A comprehensive conformational analysis, likely using DFT or other quantum mechanical methods, would be necessary to identify the lowest energy conformers (e.g., boat, chair, twist-boat) and the energy barriers between them.
Furthermore, the pyrimidine (B1678525) ring, particularly if substituted with hydroxyl or amino groups, could exhibit tautomerism (such as keto-enol or amino-imino forms). Computational studies are essential for determining the relative stability of different tautomers in various environments (gas phase or solution), which profoundly influences the molecule's chemical behavior and biological interactions. At present, no such conformational or tautomeric studies have been published for this specific heterocyclic system.
Elucidation of Reaction Mechanisms through Computational Approaches
Theoretical chemistry provides powerful tools for mapping out the pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can elucidate reaction mechanisms, understand reaction kinetics, and predict the feasibility of different synthetic routes. For this compound, computational studies could clarify the mechanisms of its synthesis or its reactions with other molecules. This would involve locating transition state structures and calculating activation energies. The absence of such studies means that the mechanistic details of reactions involving this compound remain speculative and are not yet supported by theoretical calculations.
In Silico Prediction of Spectroscopic Parameters and Their Validation
Computational methods, particularly DFT, are frequently used to predict spectroscopic data, which can then be compared with experimental results for structure validation. Key spectroscopic parameters that can be calculated include:
NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are invaluable for assigning experimental spectra and confirming the correct structure.
IR Vibrational Frequencies: Computed infrared spectra can help assign vibrational modes observed in experimental IR spectroscopy.
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) can predict electronic transitions, corresponding to the absorption bands in a UV-Vis spectrum.
While these in silico predictions are a standard component of modern chemical characterization, no published studies have reported calculated spectroscopic data for this compound to correlate with potential experimental findings.
Molecular Modeling and Dynamics Simulations for Structural Insights
Molecular modeling techniques, including molecular dynamics (MD) simulations, are used to study the dynamic behavior of molecules and their interactions with biological macromolecules, such as proteins or nucleic acids. If this compound were being investigated as a potential drug candidate, MD simulations could:
Simulate its binding mode within a target protein's active site.
Assess the stability of the ligand-protein complex over time.
Provide insights into the intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that govern the binding affinity.
The lack of available research in this area indicates that the potential interactions of this compound with biological targets have not yet been explored through molecular dynamics simulations.
Biological Activities and Mechanistic Insights of Oxepino 2,3 D Pyrimidine Derivatives
In Vitro Studies of Pharmacological Relevance
Enzyme Inhibition Studies (e.g., Kinases, Dihydrofolate Reductase)
There is no specific information available in the reviewed literature detailing enzyme inhibition studies conducted on Oxepino[2,3-d]pyrimidine derivatives. Research on structurally related fused pyrimidines, however, shows significant activity. For instance, various pyrido[2,3-d]pyrimidine (B1209978) and thieno[2,3-d]pyrimidine (B153573) derivatives have been synthesized and evaluated as potent inhibitors of kinases like EGFR, PDGFr, FGFr, and c-src. nih.govnih.gov Similarly, derivatives of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine have been investigated as inhibitors of dihydrofolate reductase (DHFR), an important enzyme in folate metabolism.
Receptor Interaction and Ligand Binding Studies
No specific receptor interaction or ligand binding studies for this compound derivatives were identified in the available scientific literature. For comparison, related heterocyclic systems like thieno[2,3-d]pyrimidines have been evaluated for their affinity and selectivity towards adenosine (B11128) receptors (ARs), with specific substitutions influencing binding to different receptor subtypes. nih.gov
Antiplatelet Aggregation Activity Investigations
Investigations into the antiplatelet aggregation activity of this compound derivatives have not been reported in the surveyed literature. Studies on other fused pyrimidine (B1678525) systems, such as benzopyranopyrimidine and thienopyrimidinone derivatives, have demonstrated notable in vitro antiplatelet effects against aggregation induced by agents like ADP and arachidonic acid. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Analyses for Biological Targets
Impact of Substituent Modifications on Activity
Due to the absence of biological activity data for the this compound scaffold, no structure-activity relationship (SAR) analyses are available. For related structures like pyrido[2,3-d]pyrimidines, SAR studies have been crucial in optimizing potency and selectivity. For example, modifications at various positions of the pyrido[2,3-d]pyrimidine ring have been shown to significantly influence inhibitory activity against tyrosine kinases and other targets. nih.govmdpi.com The nature and position of substituents can dictate the interaction with the target's binding site, affecting efficacy and selectivity. nih.govresearchgate.netmdpi.com
Pharmacophore Modeling and Ligand Design Principles for this compound Analogues
There are no published pharmacophore models or specific ligand design principles for this compound analogues, as this would require a set of active compounds from which to derive such models. In contrast, pharmacophore modeling and 3D-QSAR studies have been successfully applied to other pyrimidine-based scaffolds, such as pyrido[2,3-d]pyrimidines and 2-phenylpyrimidines, to guide the design of new, more potent inhibitors for targets like thymidylate synthase and phosphodiesterase 4B (PDE4B). nih.govnih.gov These computational approaches help identify the key structural features required for biological activity.
Mechanistic Investigations of Biological Effects (e.g., Apoptosis Induction Pathways)
No specific studies detailing the mechanistic pathways of biological effects, such as the induction of apoptosis, for this compound derivatives were identified in the current body of scientific literature. Research into how these specific compounds might influence cellular processes, including but not limited to, the activation of caspases, regulation of apoptotic proteins like the Bcl-2 family, or effects on cell cycle checkpoints, has not been published. Consequently, a data table summarizing such findings cannot be provided.
Target Identification and Validation in Pre-clinical Models
Similarly, there is no available data from pre-clinical models that identifies or validates specific molecular targets for this compound derivatives. Investigations to determine the protein kinases, receptors, enzymes, or other cellular components with which these compounds might interact have not been reported. As a result, information regarding the validation of such targets in cancer cell lines or other pre-clinical systems is not available. A data table of identified targets and their validation is therefore not applicable.
Future Perspectives and Research Directions for Oxepino 2,3 D Pyrimidine Chemistry
Development of Novel and Efficient Synthetic Routes
A primary hurdle in the exploration of oxepino[2,3-d]pyrimidines is the lack of established, high-yield synthetic methodologies. While the synthesis of related six-membered ring systems like pyrano[2,3-d]pyrimidines is well-documented, often employing one-pot multicomponent reactions, the construction of the seven-membered oxepine ring presents greater synthetic challenges due to entropic factors and potential side reactions. nih.govjmaterenvironsci.com Future research must therefore focus on creating robust and versatile synthetic pathways.
Key research objectives should include:
Adaptation of Multicomponent Reactions (MCRs): Investigating the feasibility of adapting tandem Knoevenagel-Michael cyclocondensation reactions, commonly used for pyrano[2,3-d]pyrimidines, for the synthesis of the oxepino- scaffold. researchgate.net This would likely require novel starting materials, such as precursors with longer linker chains, to facilitate the formation of the seven-membered ring.
Intramolecular Cyclization Strategies: Developing multi-step synthetic sequences that culminate in an efficient intramolecular cyclization to form the oxepine ring. This could involve Williamson ether synthesis or ring-closing metathesis on appropriately functionalized pyrimidine (B1678525) precursors.
Green Chemistry Approaches: Incorporating principles of green chemistry, such as the use of aqueous media, reusable catalysts, and energy-efficient methods like microwave or ultrasound irradiation, to develop environmentally benign synthetic protocols. jmaterenvironsci.comnih.gov
The table below contrasts established synthetic methods for pyrano[2,3-d]pyrimidines with proposed, analogous strategies that could be explored for oxepino[2,3-d]pyrimidines.
| Reaction Type | Established Reactants for Pyrano[2,3-d]pyrimidines | Proposed Reactants for Oxepino[2,3-d]pyrimidines | Key Challenge |
| Multicomponent Reaction | Aldehyde, Malononitrile, Barbituric Acid | Aldehyde, Malononitrile, Homobarbituric Acid (or equivalent) | Synthesis of a suitable seven-membered active methylene (B1212753) precursor. |
| Intramolecular Cyclization | 2-chloro-pyrimidine with a 3-hydroxypropoxy side chain | 2-chloro-pyrimidine with a 4-hydroxybutoxy side chain | Lower efficiency of 7-exo-tet cyclization compared to 6-exo-tet. |
| Domino Reaction | Domino Knoevenagel–Michael condensation | Adaptation of domino pathways with modified reagents to favor 7-membered ring closure. | Controlling regioselectivity and preventing polymerization. |
Exploration of Diverse Chemical Transformations and Derivatization Pathways
Once a core oxepino[2,3-d]pyrimidine scaffold can be synthesized reliably, the next frontier will be its derivatization to generate a library of analogues for structure-activity relationship (SAR) studies. The scaffold offers multiple positions for chemical modification on both the pyrimidine and the oxepine rings. Future research should systematically explore these derivatization pathways.
Potential areas for investigation include:
Substitution on the Pyrimidine Ring: Functionalization at the C2, C4, and C5 positions of the pyrimidine ring is a well-established strategy for tuning the biological activity of related fused heterocycles. nih.gov Reactions such as nucleophilic aromatic substitution of chloro-substituted precursors or palladium-catalyzed cross-coupling reactions could be employed.
Modification of the Oxepine Ring: Introducing substituents on the oxepine ring could modulate the compound's conformation, solubility, and metabolic stability. This could be achieved by using substituted starting materials in the initial synthesis or by direct functionalization of the formed ring, where possible.
Bioisosteric Replacement: The concept of bioisosterism, replacing one functional group with another to improve pharmacological properties, is a cornerstone of medicinal chemistry. nih.gov Future work could explore replacing the oxepine ether oxygen with sulfur (thiepino[2,3-d]pyrimidine) or nitrogen (azepino[2,3-d]pyrimidine) to probe the impact on target binding and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
Advanced Computational Modeling for Rational Design and Activity Prediction
Given the nascent stage of this compound research, computational chemistry can play a pivotal role in guiding synthetic efforts and prioritizing compounds for biological screening. nih.gov In silico methods can accelerate the drug discovery process by predicting molecular properties, binding affinities, and potential biological targets before committing to resource-intensive laboratory synthesis. nih.govresearchgate.net
Future computational research should focus on:
Quantum Chemical Calculations: Using Density Functional Theory (DFT) to understand the fundamental electronic structure, conformational preferences, and reactivity of the this compound scaffold. This information is crucial for predicting reaction outcomes and understanding drug-receptor interactions.
Molecular Docking: Performing docking studies against the active sites of known biological targets for analogous fused pyrimidines (e.g., protein kinases, PARP-1). rsc.orgresearchgate.netnih.gov This can help identify which targets are most likely to interact favorably with the larger, more flexible oxepino- scaffold and guide the design of substituents to maximize binding affinity.
Quantitative Structure-Activity Relationship (QSAR): Once an initial dataset of active compounds is generated, QSAR models can be developed to correlate structural features with biological activity. nih.govnih.gov These models can then be used to predict the potency of virtual compounds and prioritize the synthesis of the most promising candidates. tandfonline.com
The following table outlines a prospective computational workflow for investigating novel this compound derivatives.
| Computational Method | Objective | Rationale / Analogy |
| DFT Analysis | Determine stable conformations and electronic properties of the core scaffold. | Standard practice for characterizing novel heterocyclic systems. researchgate.net |
| Virtual Screening via Docking | Identify potential protein targets by docking a virtual library against known kinase structures. | Pyrido- and pyrazolo-pyrimidines are known kinase inhibitors. rsc.orgnih.gov |
| QSAR Modeling | Predict the activity of unsynthesized derivatives based on an initial set of tested compounds. | Successfully applied to pyrimidine derivatives to predict activity against VEGFR-2. nih.gov |
| ADMET Prediction | In silico assessment of drug-likeness, metabolic stability, and potential toxicity. | Essential for early-stage drug discovery to filter out compounds with poor pharmacokinetic profiles. nih.gov |
Elucidation of Novel Biological Targets and Mechanisms of Action for this compound Derivatives
The ultimate goal of exploring the this compound scaffold is to discover new bioactive agents. The structural novelty of the seven-membered ring may lead to interactions with new biological targets or novel binding modes at established targets. A systematic biological evaluation is essential to uncover the therapeutic potential of this compound class.
Key research directions include:
Screening Against Known Fused Pyrimidine Targets: The initial biological evaluation should include screening against targets known to be modulated by smaller-ring analogs. This includes a wide range of protein kinases (e.g., EGFR, Src-family kinases, BTK), which are common targets for pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine (B1209978) inhibitors. nih.govrsc.orgnih.gov Another key target class is the poly(ADP-ribose) polymerase (PARP) family, for which pyrano[2,3-d]pyrimidine inhibitors have been identified. rsc.org
Phenotypic Screening: Employing high-throughput phenotypic screens on various cancer cell lines or microbial strains to identify derivatives with significant antiproliferative or antimicrobial activity. nih.gov This unbiased approach can uncover unexpected activities and novel mechanisms of action.
Bioisosteric Target Exploration: Investigating whether the increased size and flexibility of the oxepine ring, compared to a pyran ring, allows for improved selectivity or potency against specific targets. nih.gov The oxepine ring may access deeper or adjacent pockets within a binding site that are inaccessible to six-membered ring systems, potentially leading to a unique pharmacological profile.
| Known Target Family for Fused Pyrimidines | Specific Examples | Rationale for Screening Oxepino[2,3-d]pyrimidines |
| Protein Kinases | EGFR, VEGFR-2, Src, BTK, PIM-1 | Fused pyrimidines are privileged scaffolds for kinase inhibitors, acting as ATP isosteres. rsc.orgresearchgate.netmdpi.com |
| DNA Repair Enzymes | PARP-1 | Pyrano[2,3-d]pyrimidine derivatives have shown potent PARP-1 inhibitory activity. rsc.org |
| Dihydrofolate Reductase (DHFR) | Toxoplasma gondii DHFR | Pyrido[2,3-d]pyrimidines are known inhibitors, relevant for anti-infective applications. |
The exploration of oxepino[2,3-d]pyrimidines is a promising, albeit challenging, endeavor. By focusing on the development of efficient synthetic routes, diverse derivatization strategies, rational computational design, and broad biological screening, the scientific community can unlock the therapeutic potential of this novel heterocyclic system.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for Oxepino[2,3-D]pyrimidine derivatives, and how do reaction conditions influence yield?
- Methodological Answer : The most efficient routes involve annulation strategies. For example, α-alkenoyl-α-carbamoyl ketene-(S,S)-acetals can undergo double annulation with NHOAc and POCl to form dihydro derivatives . Yield optimization requires controlling solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios of electrophilic reagents. Low yields (<50%) in some cases may stem from competing side reactions, which can be mitigated by stepwise temperature ramping (e.g., reflux after room-temperature initiation) .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound derivatives?
- Methodological Answer : Structural confirmation relies on H/C NMR to identify ring protons (δ 7.5–9.0 ppm for aromatic protons) and carbonyl groups (δ 160–180 ppm). LC-MS is essential for verifying molecular ions, while X-ray crystallography (e.g., ORTEP diagrams) resolves stereochemical ambiguities, particularly for fused-ring systems . Elemental analysis discrepancies >0.3% suggest incomplete purification, necessitating recrystallization from ethanol/water mixtures .
Advanced Research Questions
Q. How can computational modeling address contradictory reactivity data in this compound functionalization?
- Methodological Answer : Density Functional Theory (DFT) simulations can predict regioselectivity in electrophilic substitutions (e.g., sulfonation or halogenation). For instance, Fukui indices identify nucleophilic sites prone to attack, resolving conflicts between experimental outcomes (e.g., unexpected C5 vs. C7 substitution). Pairing these models with kinetic isotope effects (KIEs) validates proposed mechanisms . Meta-analyses of existing datasets using tools like SciFinder or Reaxys are recommended to identify trends obscured by isolated studies .
Q. What strategies mitigate batch-to-batch variability in multicomponent syntheses of this compound analogs?
- Methodological Answer : Variability often arises from inhomogeneous mixing in one-pot reactions. Implementing microfluidic reactors improves reproducibility by ensuring precise control over residence times and reagent gradients . Design of Experiments (DoE) frameworks (e.g., Box-Behnken) can optimize parameters like catalyst loading (e.g., 5–10 mol% FeCl) and microwave irradiation power (100–150 W), reducing yield fluctuations from ±15% to ±3% .
Q. How do heteroatom substitutions (e.g., S, N, O) in the this compound core influence pharmacological activity?
- Methodological Answer : Comparative SAR studies require systematic substitutions at positions 2, 4, and 6. For example, replacing oxygen with sulfur increases lipophilicity (logP +0.5), enhancing blood-brain barrier permeability, as shown in pyrido[2,3-d]pyrimidine analogs . Bioassays (e.g., kinase inhibition) should be paired with molecular docking to correlate electronic properties (HOMO-LUMO gaps) with IC values .
Q. What mechanistic insights explain discrepancies in cyclization efficiency between solution-phase and solid-phase syntheses?
- Methodological Answer : Solid-phase synthesis often suffers from steric hindrance on resin-bound intermediates. Kinetic studies using in situ IR spectroscopy reveal that solution-phase cyclization (e.g., via Huisgen azide-alkyne click chemistry) proceeds with ≈ 0.05 s, while solid-phase analogs are 10-fold slower. Swelling resins with DCM/THF (1:1) improves accessibility .
Methodological Frameworks for Rigorous Inquiry
Q. How can the FINER criteria evaluate the feasibility of novel this compound research proposals?
- Methodological Answer : Apply the FINER (Feasible, Interesting, Novel, Ethical, Relevant) framework:
- Feasibility : Pilot-scale reactions (≤1 mmol) using commercially available ketene precursors (e.g., Sigma-Aldrich 238456).
- Novelty : Prioritize understudied functional groups (e.g., trifluoromethyl at position 6).
- Ethics : Adhere to Green Chemistry principles (e.g., replace POCl with polymer-supported reagents).
- Relevance : Align with NIST standards for compound characterization .
Q. What statistical approaches resolve contradictory bioactivity data across studies?
- Methodological Answer : Hierarchical clustering of IC datasets identifies outliers caused by assay variability (e.g., MTT vs. ATP-lite). Bootstrap resampling (n=1000 iterations) calculates 95% confidence intervals for potency rankings. Meta-regression adjusts for covariates like cell line passage number .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
